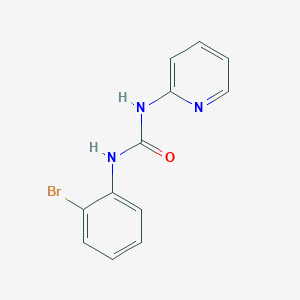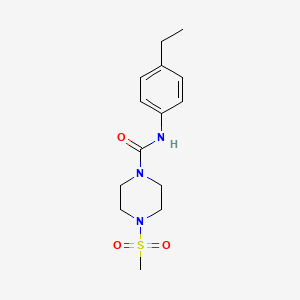
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MS-275 has been shown to have potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the induction of apoptosis in cancer cells, as well as the suppression of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to protect neurons from damage and reduce the accumulation of toxic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a potent HDAC inhibitor that can induce apoptosis in cancer cells and has anti-inflammatory effects. However, N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has some limitations. It can be toxic at high concentrations and has been shown to have off-target effects on other enzymes. Additionally, the use of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in animal models can be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of research is the use of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the effects of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide on epigenetic modifications beyond histone acetylation, such as DNA methylation. Finally, there is interest in studying the potential use of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in the treatment of other diseases beyond cancer, such as autoimmune disorders.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been studied for its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-3-12-4-6-13(7-5-12)15-14(18)16-8-10-17(11-9-16)21(2,19)20/h4-7H,3,8-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUEJJBQZSLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(methylsulfonyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



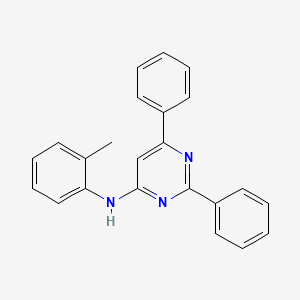
![4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4739032.png)

![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)
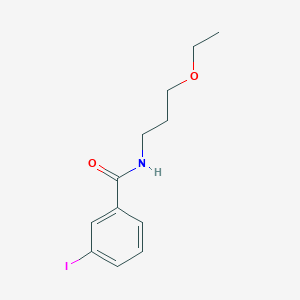
![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)
![4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B4739074.png)
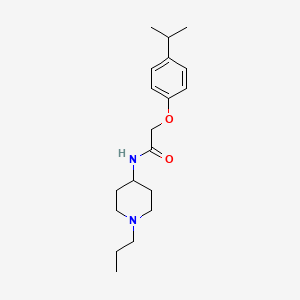
![N-allyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4739092.png)
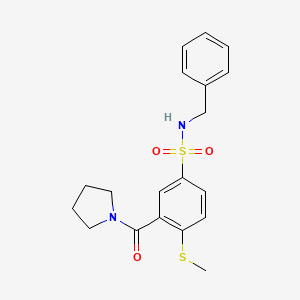
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739104.png)

